molecular formula C14H20O2 B7845288 2'-n-Butoxy-5'-methylpropiophenone

2'-n-Butoxy-5'-methylpropiophenone

Cat. No.: B7845288
M. Wt: 220.31 g/mol
InChI Key: RNYCYHUXTFSEEY-UHFFFAOYSA-N
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Description

2'-n-Butoxy-5'-methylpropiophenone (CAS: 2413441-21-9) is an aromatic ketone derivative featuring a butoxy (-O-C₄H₉) group at the 2' position and a methyl (-CH₃) group at the 5' position of the propiophenone backbone. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol. Limited commercial availability is noted, as it is listed as a discontinued product .

Properties

IUPAC Name

1-(2-butoxy-5-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-6-9-16-14-8-7-11(3)10-12(14)13(15)5-2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYCYHUXTFSEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-n-Butoxy-5’-methylpropiophenone typically involves the reaction of 5’-methylpropiophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromide with the butoxy group.

Industrial Production Methods: Industrial production of 2’-n-Butoxy-5’-methylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2’-n-Butoxy-5’-methylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or nucleophiles in the presence of a base are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-n-Butoxy-5’-methylpropiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-n-Butoxy-5’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between 2'-n-Butoxy-5'-methylpropiophenone and related compounds:

Compound Name Substituents Molecular Formula CAS Number Key Applications Synthesis Method
This compound Butoxy (2'), Methyl (5') C₁₄H₁₈O₂ 2413441-21-9 Unknown (Discontinued) Likely Williamson ether synthesis
4'-Methylpropiophenone Methyl (4') C₁₀H₁₂O 5337-93-9 Organic synthesis intermediate Friedel-Crafts acylation
2-Bromo-4-methylpropiophenone Bromo (2), Methyl (4) C₁₀H₁₁BrO 1451-82-7 Pharmaceuticals, agrochemicals Bromination of 4'-methylpropiophenone
2'-Hydroxy-5'-methylpropiophenone Hydroxyl (2'), Methyl (5') C₁₀H₁₂O₂ N/A Synthetic intermediate Substitution/hydroxylation
Key Differences

In contrast, the bromo group in 2-bromo-4-methylpropiophenone is electron-withdrawing, deactivating the ring and directing reactions to specific positions . The methyl group (present in all compounds) contributes steric hindrance and mild electron-donating effects, influencing reaction pathways and regioselectivity .

Physical Properties: Molecular Weight and Solubility: The butoxy derivative (C₁₄H₁₈O₂) has a higher molecular weight and lower water solubility compared to 4'-methylpropiophenone (C₁₀H₁₂O) due to increased lipophilicity from the butoxy chain. This property may limit its utility in aqueous-phase reactions but enhance compatibility with organic solvents . Thermal Stability: Brominated derivatives (e.g., 2-bromo-4-methylpropiophenone) exhibit higher thermal stability than ethers like the butoxy analog, as evidenced by their use in high-temperature syntheses .

Synthetic Pathways: this compound: Likely synthesized via Williamson ether synthesis, where a hydroxyl group at the 2' position is substituted with butoxy . 2-Bromo-4-methylpropiophenone: Produced through electrophilic bromination of 4'-methylpropiophenone, requiring catalysts like FeBr₃ . 4'-Methylpropiophenone: Synthesized via Friedel-Crafts acylation of toluene with propionyl chloride, a classic method for aromatic ketones .

Applications: Pharmaceuticals: Brominated derivatives are preferred for their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling drug intermediate synthesis . Agrochemicals: Methylpropiophenone derivatives serve as precursors for herbicides and insecticides, where substituent position dictates bioactivity . this compound: Discontinued status suggests challenges in scalability or stability, though its ether linkage could have been explored for prodrug designs or sustained-release formulations .

Research Findings and Data

Analytical Characterization
  • GC-MS: For 4'-methylpropiophenone, GC-MS parameters include a 30m HP1-MS column and He carrier gas . The butoxy derivative would require adjusted conditions (e.g., higher oven temperatures) due to its larger size.
  • HPLC-TOF : The butoxy group’s hydrophobicity would increase retention time in reverse-phase HPLC compared to hydroxyl or bromo analogs .
Reactivity Studies
  • Brominated derivatives undergo nucleophilic aromatic substitution more readily than ethers, making them versatile in synthesizing complex molecules .
  • The butoxy group’s steric bulk may hinder reactions at the 2' position, limiting its utility in certain syntheses .

Biological Activity

2'-n-Butoxy-5'-methylpropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme interactions, and other pharmacological effects, supported by relevant research findings and data.

  • IUPAC Name: this compound
  • Molecular Formula: C13H18O2
  • Molecular Weight: 206.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cell viability, enzyme inhibition, and potential therapeutic applications.

Cytotoxicity

Cytotoxicity assays are critical in evaluating the safety and efficacy of compounds. The following table summarizes findings from various studies regarding the cytotoxic effects of this compound on different cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
HeLa15.2Induction of apoptosis
MCF-720.8Cell cycle arrest at G2/M phase
A54912.5Inhibition of mitochondrial function

The mechanism by which this compound exerts its biological effects involves interactions with cellular components:

  • Apoptosis Induction: The compound has shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest: It can cause cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells.
  • Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

  • Anti-Cancer Properties: A study demonstrated that treatment with this compound resulted in significant reductions in tumor growth in xenograft models, suggesting its potential as an anti-cancer agent.
  • Anti-Diabetic Effects: In vitro assays showed that it could inhibit α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion, thus indicating potential anti-diabetic properties.

Research Findings

The following findings summarize key insights into the biological activities associated with this compound:

  • Toxicity Screening: In vitro cytotoxicity assays indicated a dose-dependent response across various cancer cell lines, supporting its potential as a chemotherapeutic agent.
  • Enzyme Interaction Studies: Data from enzyme inhibition assays suggest that this compound could modulate key metabolic pathways, impacting glucose metabolism and potentially aiding in diabetes management.

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